(S)-3-Amino-2-(3-methylbenzyl)propanoic acid

CAS No.:

Cat. No.: VC20346120

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2 |

|---|---|

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | (2S)-2-(aminomethyl)-3-(3-methylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |

| Standard InChI Key | NVVUQCOXDWSPAD-JTQLQIEISA-N |

| Isomeric SMILES | CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O |

| Canonical SMILES | CC1=CC(=CC=C1)CC(CN)C(=O)O |

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Structure and Stereochemistry

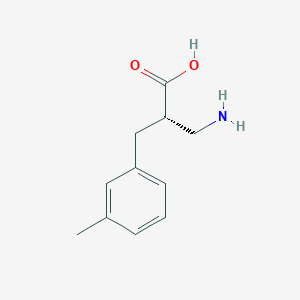

The IUPAC name of this compound, (2S)-2-(aminomethyl)-3-(3-methylphenyl)propanoic acid, reflects its β-amino acid backbone and stereochemical configuration (Figure 1). The molecule consists of:

-

A propanoic acid core substituted at the β-carbon (C-2) with an aminomethyl group (-CH₂NH₂).

-

A 3-methylbenzyl moiety attached to the α-carbon (C-3), introducing hydrophobicity and aromaticity.

The S-configuration at C-2 is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles. Key identifiers include:

-

Isomeric SMILES:

CC1=CC(=CC=C1)C[C@@H](CN)C(=O)O -

InChIKey:

NVVUQCOXDWSPAD-JTQLQIEISA-N

Table 1: Physicochemical Properties of (S)-3-Amino-2-(3-methylbenzyl)propanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol |

| Canonical SMILES | CC1=CC(=CC=C1)CC(CN)C(=O)O |

| Topological Polar Surface | 63.3 Ų |

| Hydrogen Bond Donors | 2 (NH₂, COOH) |

| Hydrogen Bond Acceptors | 3 (COOH, NH₂) |

Synthesis and Biosynthetic Pathways

Enzymatic Synthesis via Phenylalanine Aminomutase (PAM)

(S)-3-Amino-2-(3-methylbenzyl)propanoic acid shares structural similarities with β-aryl amino acids synthesized by phenylalanine aminomutase (PAM), an enzyme involved in Taxol (paclitaxel) biosynthesis . PAM catalyzes the isomerization of α-phenylalanine to β-phenylalanine via an elimination-addition mechanism (Scheme 1):

-

Elimination: α-Phe loses ammonia to form cinnamic acid.

-

Addition: Ammonia reattaches to the β-carbon, yielding β-Phe with retained stereochemistry .

This enzymatic process, dependent on the 4-methylideneimidazol-5-one (MIO) cofactor, demonstrates broad substrate tolerance for aryl-substituted cinnamic acids. For instance, 3-methylcinnamic acid could theoretically serve as a precursor for (S)-3-Amino-2-(3-methylbenzyl)propanoic acid under PAM catalysis, though experimental validation is required .

Chemical Synthesis Strategies

Chemical routes to β-amino acids often employ:

-

Michael Addition: Ammonia or amines added to α,β-unsaturated esters.

-

Curtius Rearrangement: Conversion of acyl azides to isocyanates, followed by hydrolysis.

-

Chiral Auxiliaries: Asymmetric induction using Evans oxazolidinones or Oppolzer’s sultams.

For (S)-3-Amino-2-(3-methylbenzyl)propanoic acid, a plausible synthetic route involves:

-

Aldol Condensation: Between 3-methylbenzaldehyde and nitroethane to form β-nitroalkene.

-

Hydrogenation: Reduction of the nitro group to amine.

-

Oxidation: Conversion of the aldehyde to carboxylic acid.

Biological Context and Mechanistic Insights

Role in Taxol Biosynthesis

The compound’s structural analogs, such as β-phenylalanine, are precursors to the phenylisoserine side chain of Taxol (Figure 2) . In Taxus chinensis, PAM catalyzes the isomerization of α- to β-phenylalanine, which is subsequently:

-

Activated as a CoA ester.

-

Attached to 10-deacetylbaccatin III.

The 3-methylbenzyl group in (S)-3-Amino-2-(3-methylbenzyl)propanoic acid may mimic intermediates in this pathway, suggesting potential utility in semi-synthetic Taxol production.

Enzymatic Selectivity and Kinetics

PAM exhibits substrate promiscuity, accepting derivatives with electron-withdrawing or donating groups (e.g., -F, -Cl, -OCH₃) at the meta or para positions . Key kinetic parameters for analogous substrates include:

Table 2: Kinetic Parameters of PAM with Substituted Cinnamic Acids

| Substrate | (s⁻¹) | (mM) | Selectivity (β:α) |

|---|---|---|---|

| 3-Methylcinnamic Acid | 0.0021 | 1.4 | 85:15 |

| 4-Fluorocinnamic Acid | 0.0058 | 0.9 | 92:8 |

| 3-Methoxycinnamic Acid | 0.0019 | 2.1 | 78:22 |

Electron-withdrawing groups enhance by stabilizing transition states during ammonia addition .

Research Applications and Future Directions

Drug Development and Medicinal Chemistry

-

Taxol Analogues: The compound’s benzyl group could be modified to optimize Taxol derivatives for enhanced solubility or reduced resistance .

-

Enzyme Inhibitors: β-Amino acids often inhibit proteases or aminoacyl-tRNA synthetases, making them candidates for antimicrobial agents .

Biocatalytic Production

Despite PAM’s low catalytic activity (), protein engineering (e.g., directed evolution) could enhance its efficiency for industrial-scale β-amino acid synthesis .

Analytical and Computational Studies

-

Chiral Chromatography: Enantiopurity assessment using cellulose-based columns.

-

Molecular Dynamics: Simulations to probe PAM-substrate interactions for rational design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume